molecular formula C5H2ClN3S B8305057 2-Chloro-3-thiocyanatopyrazine

2-Chloro-3-thiocyanatopyrazine

Cat. No. B8305057
M. Wt: 171.61 g/mol
InChI Key: FOEBLINUWMPEDC-UHFFFAOYSA-N
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Patent
US04492700

Procedure details

1.81 grams (0.01 mole) of 3-chloro-2-pyrazinesulfenyl chloride was dissolved in acetonitrile with stirring under nitrogen at 0° C. To the stirred solution, 0.99 gram (0.01 mole) of trimethylsilyl cyanide was added rapidly and the stirring continued for 18 hours. At the end of this period, the acetonitrile and residual trimethylsilyl cyanide were removed by blowing a stream of nitrogen over the reaction mixture and the desired product recovered as residue. The product was crystallized from ethanol to obtain a purified product, m.p. 70°-71° C., in an amount of 0.64 gram. The product had elemental analyses as follows.
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([S:8]Cl)=[N:4][CH:5]=[CH:6][N:7]=1.C[Si]([C:14]#[N:15])(C)C>C(#N)C>[Cl:1][C:2]1[C:3]([S:8][C:14]#[N:15])=[N:4][CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)SCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of this period, the acetonitrile and residual trimethylsilyl cyanide were removed
CUSTOM
Type
CUSTOM
Details
the desired product recovered as residue
CUSTOM
Type
CUSTOM
Details
The product was crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to obtain a purified product, m.p. 70°-71° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=NC=CN=C1SC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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